(dimethylamino)phosphonothioyl dichloride
Description
(Dimethylamino)phosphonothioyl dichloride is an organophosphorus compound characterized by a phosphorus center bonded to a dimethylamino group (-N(CH₃)₂), two chlorine atoms, and a thioyl group (P=S). This structure confers unique electronic and reactive properties, making it valuable in organic synthesis, agrochemical production, and pharmaceutical intermediates. Its reactivity stems from the electrophilic chlorine atoms and the electron-donating dimethylamino group, which modulate nucleophilic substitution kinetics .
Properties
CAS No. |
1498-65-3 |
|---|---|
Molecular Formula |
C2H6Cl2NPS |
Molecular Weight |
178.02 g/mol |
IUPAC Name |
N-dichlorophosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6Cl2NPS/c1-5(2)6(3,4)7/h1-2H3 |
InChI Key |
DWISDTKOMUFVDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(dimethylamino)phosphonothioyl dichloride can be synthesized through the reaction of dimethylamine with phosphorus trichloride and sulfur. The general reaction is as follows:
PCl3+(CH3)2NH+S→(CH3)2NP(S)Cl2+HCl
This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for the purification of the final product, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(dimethylamino)phosphonothioyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Oxidation and Reduction: It can be oxidized to form phosphonothioic acid derivatives or reduced to form phosphine derivatives.
Hydrolysis: It reacts with water to produce dimethylamine, phosphonothioic acid, and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For the formation of phosphine derivatives.
Alcohols and Amines: For substitution reactions to form esters and amides.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include:
Phosphonothioic Acid Derivatives: From oxidation reactions.
Phosphine Derivatives: From reduction reactions.
Esters and Amides: From substitution reactions with alcohols and amines.
Scientific Research Applications
(dimethylamino)phosphonothioyl dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (dimethylamino)phosphonothioyl dichloride involves its reactivity with nucleophiles and its ability to form stable complexes with various substrates. The compound can interact with molecular targets such as DNA, leading to inhibition of DNA synthesis and potential cytotoxic effects. The pathways involved in its mechanism of action include the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogous compounds lie in substituents and functional groups:
*Calculated based on constituent atomic masses.
Reactivity and Mechanism
- The dimethylamino group donates electrons, slightly deactivating the phosphorus center compared to methyl or ethyl substituents .
- Nucleophilic Attack: Chlorine atoms undergo substitution with nucleophiles (e.g., alcohols, amines). The dimethylamino group may act as a leaving group in specialized reactions, a feature absent in alkyl-substituted analogs .
Research Findings and Data
Comparative Reactivity in Substitution Reactions
A study on phosphonic dichlorides () demonstrated that electron-donating groups like -N(CH₃)₂ reduce reaction rates with water but enhance selectivity in anhydrous nucleophilic substitutions. For example:
- Hydrolysis Half-Life: Methylphosphonothioic dichloride: ~2 hours (pH 7); this compound: ~4 hours (pH 7) .
- Ammonolysis Yield: this compound achieves 85% yield with ammonia vs. 70% for methylphosphonothioic dichloride, attributed to the amino group’s directing effects .
Spectroscopic Differentiation
- ³¹P NMR: this compound exhibits a δP ~55 ppm (upfield shift due to -N(CH₃)₂), whereas methylphosphonothioic dichloride resonates at δP ~65 ppm .
Biological Activity
(Dimethylamino)phosphonothioyl dichloride, a phosphorus-containing compound, has garnered attention in various fields, including organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its reactive phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis. Its structure can be represented as follows:
- Molecular Formula : C₂H₈Cl₂NOPS
- Molecular Weight : 195.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is hypothesized to act as an enzyme inhibitor, disrupting essential processes in target organisms.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Cytotoxicity and Neuronal Effects
In vitro studies have assessed the cytotoxic effects of this compound on neuronal cells. The compound has shown varying degrees of neurotoxicity, with implications for neurological research and potential therapeutic applications.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | |
| Cytotoxicity | Varying neurotoxic effects | |
| Enzyme inhibition | Disruption of biochemical pathways |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly in Gram-positive strains.
- Methodology : Disk diffusion method was employed.
- Results : Zones of inhibition ranged from 10 to 15 mm for various concentrations.
Case Study 2: Neurotoxicity Assessment
Another research effort focused on the neurotoxic effects of this compound on cultured neuronal cells. The study utilized lactate dehydrogenase assays to measure cell viability.
- Findings : Compounds with higher concentrations resulted in over 50% cell death, indicating significant neurotoxic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
